molecular formula C12H9N3O4 B5590407 N'-(2-furylmethylene)-3-nitrobenzohydrazide

N'-(2-furylmethylene)-3-nitrobenzohydrazide

Cat. No.: B5590407
M. Wt: 259.22 g/mol
InChI Key: SKMJYCQEFOXGPG-MDWZMJQESA-N
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Description

N’-(2-furylmethylene)-3-nitrobenzohydrazide is an organic compound characterized by the presence of a furan ring and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-furylmethylene)-3-nitrobenzohydrazide can be synthesized through a condensation reaction between 2-furylmethylene and 3-nitrobenzohydrazide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’-(2-furylmethylene)-3-nitrobenzohydrazide often involves large-scale condensation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanyl-derived sulfonamides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-(2-furylmethylene)-3-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-3-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the furan ring can engage in π-π interactions with other aromatic systems. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-furylmethylene)-2-(4-nitrophenoxy)propanohydrazide
  • 3-(2-furylmethylene)-2,4-pentanedione
  • Furanyl-derived sulfonamides

Uniqueness

N’-(2-furylmethylene)-3-nitrobenzohydrazide is unique due to its specific combination of a furan ring and a nitrobenzene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(14-13-8-11-5-2-6-19-11)9-3-1-4-10(7-9)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMJYCQEFOXGPG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113875-02-8
Record name Benzoic acid, 3-nitro-, furfurylidenehydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113875028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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